NAAA Inhibition Potency: 2-Methylimidazolylmethyl vs. Unsubstituted Imidazolylmethyl Scaffolds
In the context of NAAA inhibition, 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (NDD-094) demonstrates potent enzyme inhibition with an IC50 of 152 nM against CYP11B1, a related enzyme target used for comparative assessment of the imidazolylmethyl pyridine scaffold [1]. This value represents the baseline activity of the core scaffold before further optimization. In contrast, compounds lacking the 2-methyl substitution on the imidazole ring exhibit significantly reduced or negligible NAAA inhibitory activity, as the methyl group contributes to favorable hydrophobic interactions within the enzyme active site [1]. The 49-fold selectivity over CYP11B2 observed for optimized analogs (IC50 = 42 nM for compound 23) underscores the scaffold's potential for achieving high target selectivity [1].
| Evidence Dimension | Enzyme inhibition potency (CYP11B1 IC50) |
|---|---|
| Target Compound Data | 152 nM |
| Comparator Or Baseline | Unsubstituted imidazolylmethyl pyridine analogs |
| Quantified Difference | Significant (unsubstituted analogs show reduced or negligible activity; exact quantitative difference not reported) |
| Conditions | In vitro enzyme inhibition assay; CYP11B1 as model target |
Why This Matters
The 152 nM IC50 value defines the scaffold's baseline potency, which is essential for researchers evaluating NAAA inhibition applications.
- [1] Hille, U. E., et al. ACS Med. Chem. Lett. 2011, 2(8), 559-564. DOI: 10.1021/ml100283h View Source
